molecular formula C20H22N2O4 B1149835 (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid CAS No. 158599-00-9

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid

Cat. No.: B1149835
CAS No.: 158599-00-9
M. Wt: 354.39968
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.39968. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids during the synthesis process . This interaction is essential for the stepwise construction of peptides, ensuring the correct sequence and structure of the final product.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, its role in peptide synthesis can impact protein production and function, ultimately affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to amino acids, protecting them during peptide synthesis. This binding interaction prevents unwanted reactions and ensures the correct assembly of peptides . Furthermore, the compound can inhibit or activate enzymes involved in peptide bond formation, influencing the efficiency and outcome of the synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . This degradation can affect its efficacy in peptide synthesis and other biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively participates in peptide synthesis without causing adverse effects. At higher doses, it can exhibit toxic effects, potentially disrupting cellular processes and causing harm to the organism . Understanding the dosage threshold is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomes, facilitating the incorporation of amino acids into growing peptide chains . These interactions are essential for maintaining the fidelity and efficiency of protein synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent localization to sites of peptide synthesis . The distribution of the compound within tissues can influence its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its proper function in biochemical reactions.

Properties

IUPAC Name

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOVDWQFVNFRC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158599-00-9
Record name (2S)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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